

# (R)-NODAGA-tris(t-Bu ester) quality control parameters

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Compound of Interest		
Compound Name:	(R)-NODAGA-tris(t-Bu ester)	
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# Technical Support Center: (R)-NODAGA-tris(t-Bu ester)

This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing **(R)-NODAGA-tris(t-Bu ester)**. It provides essential quality control parameters, detailed experimental protocols, and troubleshooting guidance to ensure the successful application of this versatile chelator in your research.

### **Frequently Asked Questions (FAQs)**

Q1: What are the typical quality control specifications for **(R)-NODAGA-tris(t-Bu ester)**?

A1: The quality of **(R)-NODAGA-tris(t-Bu ester)** is assessed through a variety of analytical techniques to ensure high purity and identity. Key specifications from various suppliers are summarized in the table below.

Q2: What are the recommended storage conditions for (R)-NODAGA-tris(t-Bu ester)?

A2: To ensure the long-term stability of the compound, it is recommended to store **(R)-NODAGA-tris(t-Bu ester)** at -20°C.[1] The product is typically shipped at ambient temperature.

Q3: What are some common applications of **(R)-NODAGA-tris(t-Bu ester)**?



A3: **(R)-NODAGA-tris(t-Bu ester)** is a bifunctional chelator widely used in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. It is particularly effective for chelating radiometals such as Gallium-68 (<sup>68</sup>Ga) and Copper-64 (<sup>64</sup>Cu).[2][3] The tris(t-Bu ester) protecting groups can be removed under acidic conditions to reveal the carboxylic acid groups, which can then be conjugated to biomolecules like peptides and antibodies for targeted delivery.

Q4: What are potential impurities in (R)-NODAGA-tris(t-Bu ester)?

A4: Potential impurities may include residual solvents from the synthesis and purification process, incompletely synthesized precursors, or byproducts of the reaction. One common concern is the premature hydrolysis of one or more of the tert-butyl ester groups, which can occur in the presence of acid or moisture.

## **Quality Control Parameters**

The following table summarizes the key quality control parameters for **(R)-NODAGA-tris(t-Bu ester)** based on information from various suppliers.

Parameter	Specification	Analytical Method
Appearance	White to yellowish powder	Visual Inspection
Purity	≥95%[1][3][4], >96%[5][6], or min. 98%[7]	HPLC
Identity	Conforms to the expected structure	<sup>1</sup> H NMR, <sup>13</sup> C NMR, MS
Molecular Formula	C27H49N3O8	-
Molecular Weight	543.7 g/mol [1][3][4][5][6]	Mass Spectrometry (ESI)

## **Experimental Protocols**

Detailed methodologies for the quality control analysis of **(R)-NODAGA-tris(t-Bu ester)** are provided below.



## **High-Performance Liquid Chromatography (HPLC) for Purity Assessment**

Objective: To determine the purity of **(R)-NODAGA-tris(t-Bu ester)** by separating it from potential impurities.

#### Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μm) is commonly used.[8]
- Mobile Phase:
  - Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.[8][9]
  - Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8][9]
- Gradient: A typical gradient elution profile would be:
  - 0–2 min: 5% B
  - 2–7 min: 5% to 100% B
  - 7–8 min: 100% B
  - 8–12 min: 100% to 5% B
  - 12–15 min: 5% B[9]
- Flow Rate: 0.6 mL/min.[9]
- Column Temperature: 30°C.[9]
- Detection: UV at 220 nm.[9]
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1



mg/mL. Filter the sample through a 0.22 μm syringe filter before injection.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of (R)-NODAGA-tris(t-Bu ester).

#### Methodology:

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Sample Preparation:
  - Weigh approximately 5-10 mg of the compound.
  - Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl<sub>3</sub>) or Methanol-d<sub>4</sub> (CD<sub>3</sub>OD)).[10]
  - Transfer the solution to a clean NMR tube. Ensure the solution is free of any particulate matter.[11][12]
- ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integrations, and coupling patterns of the protons, which should be consistent with the expected structure.
- ¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the presence of all carbon atoms in the molecule at their characteristic chemical shifts.

## Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of (R)-NODAGA-tris(t-Bu ester).

#### Methodology:

- Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
- Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL)
   in a suitable solvent such as acetonitrile or methanol.



• Analysis: Infuse the sample solution into the ESI source. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]<sup>+</sup> at m/z 544.7.

## **Troubleshooting Guide**



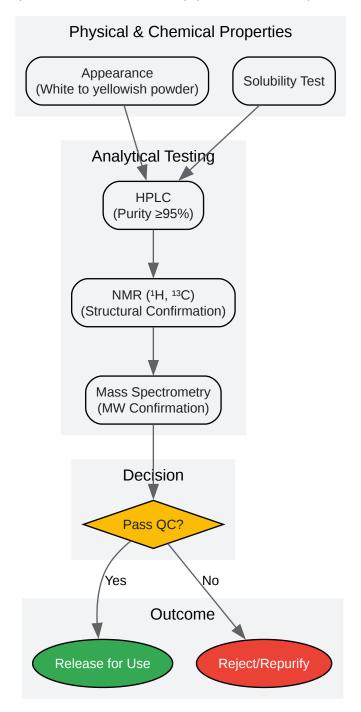
Issue	Possible Cause(s)	Recommended Solution(s)
Low Purity on HPLC Analysis	- Incomplete reaction or side reactions during synthesis Degradation of the compound due to improper storage (e.g., exposure to moisture or acidic conditions leading to ester hydrolysis).	- Review the synthesis and purification procedures Ensure the compound is stored under the recommended conditions (-20°C, dry) If hydrolysis is suspected, check for the appearance of more polar peaks in the HPLC chromatogram.
Inconsistent NMR Spectra	- Presence of impurities Sample degradation Use of a wet deuterated solvent.	- Correlate any unexpected peaks with potential impurities identified by HPLC or MS Prepare a fresh sample for analysis Use a fresh, sealed ampule of deuterated solvent.
Incorrect Molecular Weight in MS	- Sample contamination Fragmentation of the molecule in the mass spectrometer Formation of adducts (e.g., with sodium [M+Na]+).	- Ensure high purity of the sample before analysis Optimize the MS parameters (e.g., cone voltage) to minimize fragmentation Look for other common adducts in the mass spectrum to confirm the identity of the main peak.
Poor Solubility	- Use of an inappropriate solvent.	- (R)-NODAGA-tris(t-Bu ester) is generally soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. For aqueous solutions, the use of co-solvents may be necessary. Gentle heating or sonication can aid dissolution.[13]



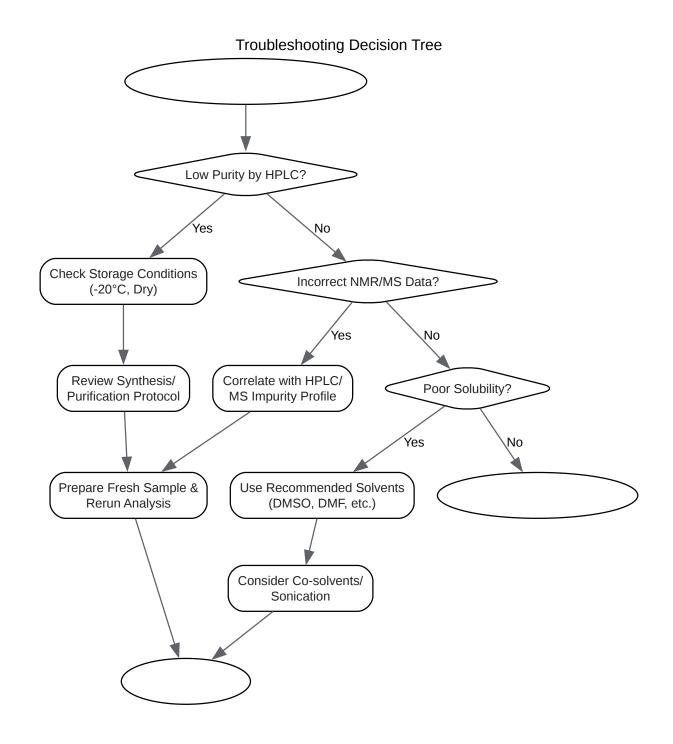
### **Visualizations**



#### Quality Control Workflow for (R)-NODAGA-tris(t-Bu ester)







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